Cas no 1213144-75-2 ((1S)-1-3-chloro-5-(trifluoromethyl)phenylethan-1-amine)

(1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine is a chiral amine compound featuring a trifluoromethyl and chloro-substituted aromatic ring. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent provides additional reactivity for further functionalization. This compound is useful in the development of bioactive molecules due to its structural rigidity and electronic properties. High enantiomeric purity ensures consistent performance in chiral applications. Suitable for use in coupling reactions, catalysis, and as a building block for complex organic frameworks, it offers precise control in synthetic pathways.
(1S)-1-3-chloro-5-(trifluoromethyl)phenylethan-1-amine structure
1213144-75-2 structure
Product Name:(1S)-1-3-chloro-5-(trifluoromethyl)phenylethan-1-amine
CAS No:1213144-75-2
MF:C9H9ClF3N
MW:223.622671842575
CID:6030771
PubChem ID:130749999
Update Time:2025-06-12

(1S)-1-3-chloro-5-(trifluoromethyl)phenylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-3-chloro-5-(trifluoromethyl)phenylethan-1-amine
    • EN300-1938931
    • 1213144-75-2
    • (1S)-1-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-amine
    • Inchi: 1S/C9H9ClF3N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3/t5-/m0/s1
    • InChI Key: CAXPJHJRFCAJOV-YFKPBYRVSA-N
    • SMILES: ClC1C=C(C(F)(F)F)C=C(C=1)[C@H](C)N

Computed Properties

  • Exact Mass: 223.0375615g/mol
  • Monoisotopic Mass: 223.0375615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26Ų

(1S)-1-3-chloro-5-(trifluoromethyl)phenylethan-1-amine Pricemore >>

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Additional information on (1S)-1-3-chloro-5-(trifluoromethyl)phenylethan-1-amine

Research Brief on (1S)-1-3-chloro-5-(trifluoromethyl)phenylethan-1-amine (CAS: 1213144-75-2): Recent Advances and Applications

The compound (1S)-1-3-chloro-5-(trifluoromethyl)phenylethan-1-amine (CAS: 1213144-75-2) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a chiral building block in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. This research brief synthesizes the latest findings on this compound, highlighting its chemical characteristics, synthetic pathways, and emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (1S)-1-3-chloro-5-(trifluoromethyl)phenylethan-1-amine as a key intermediate in the synthesis of novel serotonin receptor modulators. The research team utilized asymmetric hydrogenation techniques to achieve high enantiomeric purity (>99% ee), underscoring the compound's utility in stereoselective synthesis. The resulting derivatives exhibited potent binding affinity for 5-HT2A receptors, suggesting potential applications in neuropsychiatric disorders.

In parallel, a recent patent application (WO2023056789) disclosed the use of this amine derivative in the development of covalent inhibitors for Bruton's tyrosine kinase (BTK). The trifluoromethyl group was found to enhance both the binding kinetics and metabolic stability of the inhibitors, with lead compounds showing promising activity in B-cell malignancy models. These findings position 1213144-75-2 as a valuable scaffold for targeted cancer therapies.

Analytical advancements have also been reported for this compound. A 2024 ACS Omega publication detailed a novel HPLC-MS method for quantifying trace impurities in (1S)-1-3-chloro-5-(trifluoromethyl)phenylethan-1-amine batches, achieving detection limits below 0.1%. This methodological improvement addresses previous challenges in quality control for pharmaceutical-grade material, facilitating its adoption in GMP-compliant manufacturing processes.

Emerging safety data from preclinical studies indicate favorable toxicological profiles for derivatives of 1213144-75-2, with no significant off-target effects observed in comprehensive kinase panels. However, researchers note the need for further investigation into potential CYP450 interactions, as the chloro-trifluoromethyl moiety may influence metabolic pathways. These findings were presented at the 2024 International Conference on Drug Metabolism and remain unpublished.

The compound's commercial availability has expanded significantly, with multiple suppliers now offering (1S)-1-3-chloro-5-(trifluoromethyl)phenylethan-1-amine at various purity grades. Market analysis suggests growing demand from both academic and industrial sectors, particularly for applications in PET tracer development where the 18F-labeled analog shows promise for neuroimaging applications.

Future research directions include exploration of this chiral amine in fragment-based drug discovery and its incorporation into PROTAC molecules. Preliminary computational studies predict favorable physicochemical properties for such applications, with logP values in the optimal range for CNS penetration. Several pharmaceutical companies have included derivatives of 1213144-75-2 in their early-stage pipelines, though specific indications remain confidential.

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